molecular formula C13H21N B13251119 Butyl[(3,4-dimethylphenyl)methyl]amine

Butyl[(3,4-dimethylphenyl)methyl]amine

Cat. No.: B13251119
M. Wt: 191.31 g/mol
InChI Key: WARBQQHYTFIVHK-UHFFFAOYSA-N
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Description

Butyl[(3,4-dimethylphenyl)methyl]amine is a secondary amine comprising a butyl group and a (3,4-dimethylphenyl)methyl (DMB) substituent. The DMB group is a common aromatic moiety in organic synthesis, noted for its electron-donating methyl groups at the 3- and 4-positions of the benzene ring . These applications highlight the relevance of aryl-alkyl amines in electronic devices, where substituents modulate solubility, thermal stability, and redox behavior.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-[(3,4-dimethylphenyl)methyl]butan-1-amine

InChI

InChI=1S/C13H21N/c1-4-5-8-14-10-13-7-6-11(2)12(3)9-13/h6-7,9,14H,4-5,8,10H2,1-3H3

InChI Key

WARBQQHYTFIVHK-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC(=C(C=C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl[(3,4-dimethylphenyl)methyl]amine typically involves the alkylation of 3,4-dimethylbenzylamine with butyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and butyl bromide (C4H9Br) as the alkylating agent. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Butyl[(3,4-dimethylphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, where the methyl groups can direct incoming electrophiles to the ortho and para positions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of ortho- or para-substituted benzyl derivatives.

Scientific Research Applications

Butyl[(3,4-dimethylphenyl)methyl]amine finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Butyl[(3,4-dimethylphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis(3,4-dimethylphenyl)amine (ST00738)

  • Structure : Two DMB groups attached to a central nitrogen atom.
  • Properties :
    • Melting point: 72–74°C .
    • Purity: ≥97% (HPLC) .
    • Application: Intermediate for charge transport materials in organic electronics .
  • Comparison :
    The absence of a butyl group in bis(3,4-dimethylphenyl)amine enhances crystallinity and melting point compared to Butyl[(3,4-dimethylphenyl)methyl]amine, which likely has a lower melting point due to reduced symmetry and weaker intermolecular forces from the flexible butyl chain.

Tris(3,4-dimethylphenyl)amine

  • Structure : Three DMB groups attached to nitrogen.
  • Properties: Melting point: Higher than bis(3,4-dimethylphenyl)amine (exact value unspecified). Ag/AgCl), with reversible one-electron oxidation .
  • Comparison: The additional DMB group in tris(3,4-dimethylphenyl)amine increases steric hindrance and electron density, raising oxidation resistance compared to mono-DMB derivatives like this compound.

Methoxy- and Silyl-Substituted Analogues

  • Examples :
    • Bis(3,4-dimethylphenyl)-4-methoxyphenylamine: Melting point reduced by 11°C compared to tris(3,4-dimethylphenyl)amine .
    • Tris(3,4-dimethylphenyl)amine derivatives with –OTIPS (triisopropylsilyloxy) groups: Melting point reduced by 37°C .
  • Comparison: Electron-donating groups like –OMe and –OTIPS significantly lower melting points and oxidation potentials. This compound’s butyl group, while less electron-donating than –OTIPS, may impart similar solubility advantages in nonpolar solvents, critical for solution-processed semiconductors .

Key Data Table: Physical and Electronic Properties

Compound Substituents Melting Point (°C) Oxidation Potential (mV vs Ag/AgCl) Key Application
Bis(3,4-dimethylphenyl)amine Two DMB groups 72–74 Not reported Charge transport materials
Tris(3,4-dimethylphenyl)amine Three DMB groups >72–74 600–700 Organic semiconductors
This compound One DMB, one butyl group Inferred lower Inferred ~650–750 Hypothetical: Organic electronics
Bis(3,4-dimethylphenyl)-4-methoxyphenylamine Two DMB, one –OMe group 61 ~580–680 Semiconductors

Industrial and Market Context

Bis(3,4-dimethylphenyl)amine (ST00738) has a well-established market, with production data and forecasts available through 2025 . The substitution of one aryl group with butyl may reduce raw material costs, as alkyl chains are often cheaper than aromatic precursors .

Biological Activity

Butyl[(3,4-dimethylphenyl)methyl]amine is an organic compound with a unique structure that includes a butyl group and a dimethyl-substituted phenyl moiety. Its biological activity has garnered attention due to its potential applications in pharmacology and medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H19NC_{13}H_{19}N. The compound features:

  • Butyl Group : A four-carbon alkyl chain that enhances lipophilicity.
  • Dimethylphenyl Moiety : A phenyl ring with two methyl groups at the 3 and 4 positions, influencing its reactivity and biological interactions.

This compound is believed to interact with various biological targets, potentially including:

  • Neurotransmitter Receptors : It may bind to receptors involved in neurotransmission, modulating synaptic activity.
  • Enzymatic Pathways : The compound could influence enzyme activity through competitive inhibition or allosteric modulation.

The specific binding interactions are likely mediated by hydrogen bonding and hydrophobic interactions due to the presence of the butyl and phenyl groups.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest it may be effective against various bacterial strains, indicating potential applications in treating infections.

Microorganism Activity
Staphylococcus aureusEffective
Escherichia coliModerate
Candida albicansNotable antifungal activity

Pharmacological Applications

The compound's structural characteristics suggest potential use in drug development. Studies have indicated its effectiveness as a precursor for synthesizing bioactive molecules, particularly in the context of:

  • Analgesics : Compounds derived from this compound have shown promise in pain management.
  • Antidepressants : Its interaction with neurotransmitter systems may provide avenues for developing new antidepressant therapies.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of pathogenic bacteria. The results demonstrated:

  • A minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
  • The compound was less effective against gram-negative bacteria like Escherichia coli, suggesting selective antimicrobial properties.

Study 2: Neuropharmacological Effects

A study investigating the neuropharmacological effects of this compound found that it could enhance serotonin receptor activity in vitro. This suggests a potential role in mood regulation and anxiety reduction.

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